Cas no 1805664-70-3 (2-Cyano-3-ethyl-6-methoxybenzoic acid)

2-Cyano-3-ethyl-6-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-3-ethyl-6-methoxybenzoic acid
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- Inchi: 1S/C11H11NO3/c1-3-7-4-5-9(15-2)10(11(13)14)8(7)6-12/h4-5H,3H2,1-2H3,(H,13,14)
- InChI Key: AWYNTAMKLZNDRR-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=C(C#N)C=1C(=O)O)CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 281
- Topological Polar Surface Area: 70.3
- XLogP3: 1.9
2-Cyano-3-ethyl-6-methoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010002285-1g |
2-Cyano-3-ethyl-6-methoxybenzoic acid |
1805664-70-3 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
2-Cyano-3-ethyl-6-methoxybenzoic acid Related Literature
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
Additional information on 2-Cyano-3-ethyl-6-methoxybenzoic acid
2-Cyano-3-Ethyl-6-Methoxybenzoic Acid (CAS No: 1805664-70-3)
2-Cyano-3-Ethyl-6-Methoxybenzoic Acid, a compound with the CAS number 1805664-70-3, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzoic acid backbone substituted with a cyano group at the 2-position, an ethyl group at the 3-position, and a methoxy group at the 6-position. These substituents not only influence the physical and chemical properties of the molecule but also play a crucial role in its potential applications.
The synthesis of 2-Cyano-3-Ethyl-6-Methoxybenzoic Acid involves a series of carefully designed organic reactions. Researchers have explored various methodologies to construct this compound, including Friedel-Crafts acylation, nucleophilic aromatic substitution, and coupling reactions. Recent advancements in catalytic systems and green chemistry have further optimized the synthesis process, making it more efficient and environmentally friendly. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
One of the most promising applications of 2-Cyano-3-Ethyl-6-Methoxybenzoic Acid lies in its potential as a precursor for drug development. The compound's structural features make it an ideal candidate for modifying bioactive molecules. For example, the cyano group can act as a reactive site for further functionalization, while the methoxy group can enhance solubility and bioavailability. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities, suggesting its potential use in treating chronic diseases such as arthritis and neurodegenerative disorders.
In addition to its pharmaceutical applications, 2-Cyano-3-Ethyl-6-Methoxybenzoic Acid has shown promise in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its exploration as a building block for metal-organic frameworks (MOFs) and other advanced materials. MOFs are highly porous materials with applications in gas storage, catalysis, and sensing technologies. Researchers have recently reported that incorporating this compound into MOFs enhances their stability and selectivity, making them suitable for industrial applications.
The electronic properties of 2-Cyano-3-Ethyl-6-Methoxybenzoic Acid also make it an interesting candidate for optoelectronic devices. The conjugated system formed by the cyano and methoxy groups contributes to its absorption properties, which can be tailored for specific applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Recent computational studies have provided deeper insights into the electronic transitions of this compound, paving the way for its integration into next-generation electronic devices.
From a sustainability perspective, 2-Cyano-3-Ethyl-6-Methoxybenzoic Acid offers opportunities for green chemistry practices. Its synthesis can be designed to minimize waste and maximize atom economy, aligning with the principles of sustainable development. Furthermore, its potential use in biodegradable materials could reduce environmental impact compared to traditional synthetic compounds.
In conclusion, 2-Cyano-3-Ethyl-6-Methoxybenzoic Acid (CAS No: 1805664-70-3) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, it is poised to make significant contributions to scientific progress and technological innovation.
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